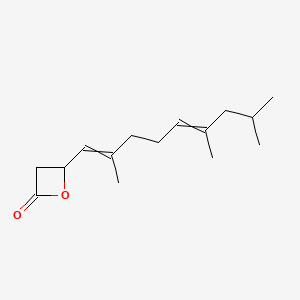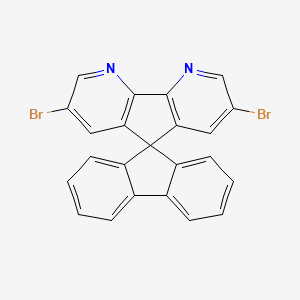
2,7-Dibromo-4,5-diaza-9,9-spirobifluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dibromo-4,5-diaza-9,9-spirobifluorene is a compound that belongs to the spirobifluorene family. It is characterized by the presence of two bromine atoms at the 2 and 7 positions, and two nitrogen atoms at the 4 and 5 positions on the spirobifluorene core. This compound is known for its high photoluminescence and electroluminescent quantum efficiency, making it valuable in the development of organic electronic devices .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,7-Dibromo-4,5-diaza-9,9-spirobifluorene can be synthesized from 2,7-dibromo-9-fluorenone by reacting it with a Grignard reagent of 2-bromobiphenyl . The reaction typically involves the use of anhydrous conditions and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,7-Dibromo-4,5-diaza-9,9-spirobifluorene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms at the 2 and 7 positions can be substituted with other functional groups using reagents like organolithium or organomagnesium compounds.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille coupling, to form larger conjugated systems.
Common Reagents and Conditions:
Grignard Reagents: Used for the initial synthesis from 2,7-dibromo-9-fluorenone.
Palladium Catalysts: Commonly used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Major Products: The major products formed from these reactions include various substituted spirobifluorene derivatives, which can be tailored for specific applications in organic electronics .
Scientific Research Applications
2,7-Dibromo-4,5-diaza-9,9-spirobifluorene has several scientific research applications:
Organic Light Emitting Diodes (OLEDs): It is used as a host material in OLEDs due to its high photoluminescence and electroluminescent properties.
Organic Photovoltaics (OPVs): It serves as a building block for the synthesis of semiconducting molecules and polymers used in OPVs.
Perovskite Solar Cells: It is utilized in the preparation of materials for highly efficient perovskite solar cells.
Mechanism of Action
The mechanism by which 2,7-Dibromo-4,5-diaza-9,9-spirobifluorene exerts its effects is primarily through its ability to control molecular interactions in the solid state. The spirobifluorene core, with its sp3 carbon and twisted non-coplanar structure, prevents close packing of molecules, generating amorphous glass materials with morphological stability . This unique structure also breaks the conjugation inside the molecule, resulting in higher triplet energy and enhanced photophysical properties .
Comparison with Similar Compounds
2,7-Dibromo-9,9-spirobifluorene: Similar in structure but lacks the diaza functionality.
2,7-Dibromo-9-fluorenone: A precursor in the synthesis of 2,7-Dibromo-4,5-diaza-9,9-spirobifluorene.
9,9-Dioctyl-2,7-dibromofluorene: Another derivative used in organic electronics.
Uniqueness: this compound is unique due to the presence of nitrogen atoms in the spirobifluorene core, which imparts distinct electronic properties and enhances its applicability in various organic electronic devices .
Properties
Molecular Formula |
C23H12Br2N2 |
|---|---|
Molecular Weight |
476.2 g/mol |
IUPAC Name |
5,11-dibromospiro[3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-8,9'-fluorene] |
InChI |
InChI=1S/C23H12Br2N2/c24-13-9-19-21(26-11-13)22-20(10-14(25)12-27-22)23(19)17-7-3-1-5-15(17)16-6-2-4-8-18(16)23/h1-12H |
InChI Key |
XEQZDQMZCURGRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=C(C6=C4C=C(C=N6)Br)N=CC(=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


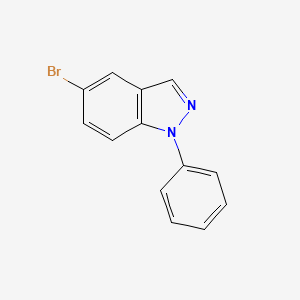
![3H-[1,2,5]Oxadiazolo[3,4-g]indole](/img/structure/B13963719.png)
![Pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carbonyl chloride](/img/structure/B13963724.png)
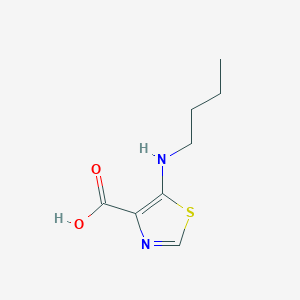
![6-(Carboxymethyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13963730.png)
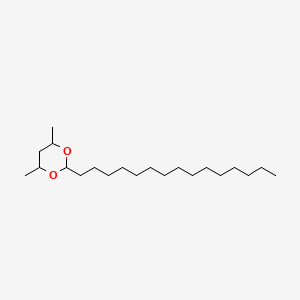
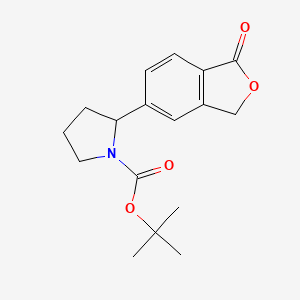
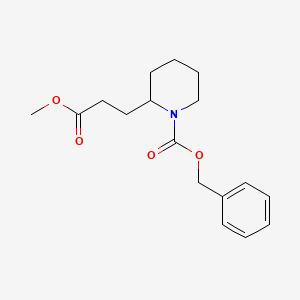
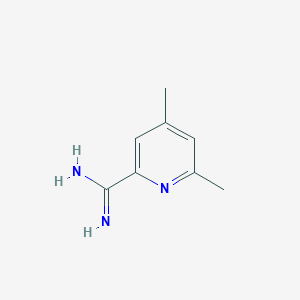

![6h-Imidazo[4,5-e]-2,1,3-benzoxadiazole](/img/structure/B13963760.png)

![5-Cyanobicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13963772.png)
